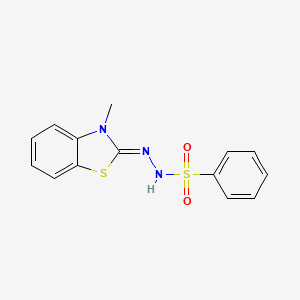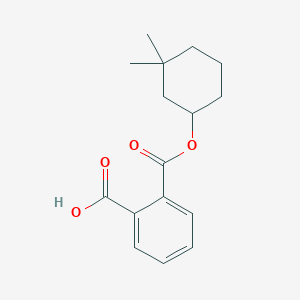
2-(Benzylsulfinyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfinyl)benzoic acid is an organic compound with the molecular formula C14H12O3S and a molecular weight of 260.314 g/mol This compound is known for its unique structure, which includes a benzylsulfinyl group attached to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfinyl)benzoic acid typically involves the reaction of benzyl mercaptan with 2-bromobenzoic acid under basic conditions to form the corresponding benzylsulfide. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylsulfinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: 2-(Benzylsulfonyl)benzoic acid.
Reduction: 2-(Benzylthio)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Benzylsulfinyl)benzoic acid has been explored for its potential as an inhibitor of human carbonic anhydrase isoforms, which are enzymes involved in various physiological processes. This compound and its derivatives have shown selective inhibition of certain isoforms, making them promising candidates for therapeutic applications in conditions such as glaucoma, epilepsy, and cancer . Additionally, it has been studied for its potential use in organic synthesis as a building block for more complex molecules .
Mecanismo De Acción
The mechanism of action of 2-(Benzylsulfinyl)benzoic acid involves its interaction with the active site of carbonic anhydrase enzymes. The sulfinyl group is believed to form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition of its catalytic activity. This inhibition can disrupt various physiological processes, depending on the specific isoform targeted .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzylthio)benzoic acid
- 2-(Benzylsulfonyl)benzoic acid
- 2-(Phenylsulfinyl)benzoic acid
Uniqueness
2-(Benzylsulfinyl)benzoic acid is unique due to its specific sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfide and sulfone analogs. The presence of the sulfinyl group allows for selective interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
28175-35-1 |
|---|---|
Fórmula molecular |
C14H12O3S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
2-benzylsulfinylbenzoic acid |
InChI |
InChI=1S/C14H12O3S/c15-14(16)12-8-4-5-9-13(12)18(17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) |
Clave InChI |
IHSDWNKZUMUWEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11959488.png)









![propyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11959544.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11959557.png)


